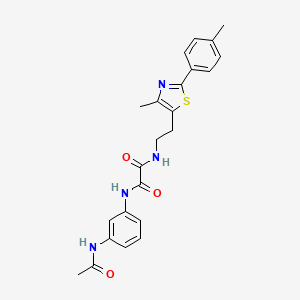
N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
描述
准备方法
合成路线及反应条件
S1QEL1.1的合成涉及多个步骤,包括使用Lawesson试剂、2-氯乙酰乙酸乙酯和氢化铝锂。反应通常在无水条件下,使用干燥溶剂和标准注射器隔垫技术进行。 合成路线可概括如下 :
步骤 1: 起始原料与Lawesson试剂在四氢呋喃中回流反应。
步骤 2: 与2-氯乙酰乙酸乙酯在乙醇中回流反应。
步骤 3: 在四氢呋喃中,使用氢化铝锂在0°C至室温下还原。
步骤 4: 进一步的反应涉及亚硫酰氯、氰化钠和其他试剂,以形成最终产物。
工业生产方法
S1QEL1.1的工业生产方法没有很好的记录,因为它主要用于研究环境。合成通常在受控条件下以实验室规模进行,以确保纯度和收率。
化学反应分析
反应类型
S1QEL1.1经历各种化学反应,包括:
氧化和还原: 它可以参与氧化还原反应,特别是在线粒体电子传递的背景下。
常用试剂和条件
在涉及S1QEL1.1的反应中使用的常用试剂包括:
- Lawesson试剂
- 2-氯乙酰乙酸乙酯
- 氢化铝锂
- 亚硫酰氯
- 氰化钠
主要产物
这些反应形成的主要产物是导致最终化合物S1QEL1.1的中间体。特定产物取决于所使用的反应条件和试剂。
科学研究应用
作用机制
S1QEL1.1通过与线粒体复合物I的ND1亚基中的一个片段结合来发挥作用。这种结合会引起醌结合口袋的结构变化,间接调节醌氧化还原反应。 这种机制使S1QEL1.1能够在反向电子传递过程中抑制超氧化物生成,而不会显着干扰正向电子传递 .
相似化合物的比较
S1QEL1.1与其他醌位点抑制剂相比具有独特的特点,因为它具有方向依赖性的电子传递调节作用。类似的化合物包括:
鱼藤酮A: 抑制线粒体复合物I中的电子传递,但具有不同的结合特性。
生物活性
N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide, commonly referred to as S1QEL , is a compound that has garnered significant attention in the fields of biochemistry and pharmacology due to its unique biological activities, particularly concerning mitochondrial function and oxidative stress modulation.
Chemical Structure and Properties
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.5 g/mol
- CAS Number : 897613-29-5
The compound features an acetamidophenyl group and a thiazole moiety, which are crucial for its biological activity. The presence of these functional groups enables S1QEL to interact with various biological targets, particularly within mitochondrial pathways.
S1QEL primarily functions as a modulator of mitochondrial reactive oxygen species (ROS) production. It specifically targets Complex I of the mitochondrial respiratory chain, acting to suppress superoxide production without inhibiting electron transport. This selective inhibition is vital for maintaining cellular energy metabolism while reducing oxidative stress levels in cells.
Key Mechanisms:
- Inhibition of ROS Production : S1QEL reduces superoxide and hydrogen peroxide levels during metabolic stress, which is essential for protecting cells from oxidative damage.
- Protection Against Ischemia-Reperfusion Injury : The compound has demonstrated protective effects on muscle and heart cells by mitigating ROS levels during ischemic conditions.
- Modulation of Mitochondrial Dynamics : S1QEL influences mitochondrial dynamics, enhancing cell survival under stress conditions and potentially affecting apoptosis and cell proliferation pathways.
Biological Activity and Applications
S1QEL exhibits significant biological activity in various contexts:
- Metabolic Syndrome : Research has shown that S1QEL can prevent and treat metabolic syndrome in animal models by reversing insulin resistance.
- Aging Studies : Its role in modulating oxidative stress has implications for aging research, making it a potential candidate for studies related to age-related diseases .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally or functionally similar to S1QEL, highlighting their molecular formulas and key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1-(3-acetamidophenyl)-N2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide | C22H21ClN4O3S | Chlorine substitution affecting biological activity |
| N1-(4-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide | C23H24N4O3S | Variation in acetamido position |
| N1-(3-acetamidophenyl)-N2-(2-(3-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide | C23H24N4O3S | Structural variation with different thiazole substituents |
These compounds exhibit varying degrees of biological activity influenced by their structural modifications. The unique combination of functional groups in S1QEL differentiates it from these analogs, particularly regarding its specific action on mitochondrial ROS production.
Case Studies and Research Findings
Several studies have explored the biological activity of S1QEL:
-
Mitochondrial Protection :
- A study demonstrated that S1QEL significantly reduced ROS levels during metabolic stress in vitro, leading to improved cell viability in cardiac myocytes subjected to ischemia-reperfusion injury.
-
Metabolic Effects :
- In a murine model of metabolic syndrome, administration of S1QEL resulted in improved insulin sensitivity and reduced markers of inflammation, suggesting potential therapeutic applications for metabolic disorders.
- Oxidative Stress Modulation :
属性
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-7-9-17(10-8-14)23-25-15(2)20(31-23)11-12-24-21(29)22(30)27-19-6-4-5-18(13-19)26-16(3)28/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,26,28)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBJUBXXJKBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















